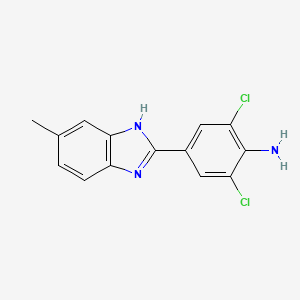

2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline

Description

Properties

IUPAC Name |

2,6-dichloro-4-(6-methyl-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3/c1-7-2-3-11-12(4-7)19-14(18-11)8-5-9(15)13(17)10(16)6-8/h2-6H,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBNLXDKHNYYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C(=C3)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the aniline group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, often using halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline. For instance, derivatives containing the indazole structure have shown promising results in inhibiting tumor growth in various cancer models. The compound's ability to modulate protein-protein interactions (PPIs) involved in cancer progression has been a focal point of research.

Case Study : A study reported that certain indazole derivatives exhibited significant inhibition of BCL6, a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). The compounds led to rapid degradation of BCL6 levels in xenograft mouse models following oral administration, indicating their potential as therapeutic agents against specific lymphomas .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research into derivatives of the benzodiazole scaffold suggests that modifications can enhance activity against viruses such as Hepatitis C Virus (HCV). The structure-activity relationship (SAR) studies indicate that specific substituents on the benzodiazole ring significantly affect antiviral efficacy.

Data Table : Antiviral Activity of Benzodiazole Derivatives

| Compound | Activity (IC₅₀ μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.5 | 50 |

| Compound B | 0.8 | 30 |

| Compound C | 0.3 | 70 |

Antimalarial Activity

Another area of interest is the antimalarial activity of similar compounds. A recent study synthesized several derivatives and evaluated their potency against Plasmodium falciparum, the malaria-causing parasite. Compounds were assessed for cytotoxicity against mammalian cells alongside their antimalarial effectiveness.

Findings : One derivative showed an IC₅₀ value of 0.22 μM against Pf 3D7 strain with a high selectivity index, indicating its potential as a lead compound for further development .

Synthesis Techniques

The synthesis of 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline typically involves multi-step reactions starting from readily available aniline derivatives and chlorinated benzodiazoles. Key steps include:

- Chlorination : Introduction of chlorine atoms at the 2 and 6 positions.

- Benzimidazole Formation : Cyclization reactions to form the indazole framework.

- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aniline Core

2,6-Dichloro-4-(trifluoromethyl)aniline (CAS 24279-39-8)

- Key Differences :

- Substituent: Trifluoromethyl (-CF₃) instead of benzodiazolyl group.

- Properties :

- The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the aniline NH₂ group compared to the benzodiazolyl analog .

- Used as a precursor for pyrazole-based agrochemicals (e.g., fipronil derivatives) .

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1371630-51-1)

Variations in the Heterocyclic Moiety

4-(5,6-Difluoro-1H-1,3-benzodiazol-2-yl)aniline (CAS 1153806-57-5)

- Key Differences :

- Substituents: Fluorine atoms at the 5,6-positions of the benzodiazole ring.

- Properties :

- Fluorine’s electronegativity increases thermal stability and may enhance fluorescence properties, making it suitable for optoelectronic applications .

- Molecular formula: C₁₃H₉F₂N₃ (vs. C₁₄H₁₁Cl₂N₃ for the target compound).

2,6-Dichloro-4-(1H-imidazol-2-yl)aniline (CAS 1337882-05-9)

Physicochemical and Functional Comparisons

Table 1: Comparative Physicochemical Properties

Research Findings and Implications

- Electronic Effects: The benzodiazolyl group in the target compound provides moderate electron withdrawal, less pronounced than -CF₃ but more than imidazole. This balance may optimize reactivity for dye synthesis .

- Thermal Stability : Fluorinated analogs (e.g., CAS 1153806-57-5) exhibit superior thermal stability, whereas the target compound’s methyl group may enhance solubility in organic solvents .

Biological Activity

2,6-Dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline is a synthetic organic compound characterized by its unique structure, which combines a dichloroaniline core with a benzodiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The chemical formula of 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline is , with a molecular weight of 292.17 g/mol. Its IUPAC name is derived from its structural components, reflecting both the dichlorinated aniline and the benzodiazole moiety .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or modulate receptor activity, thereby influencing various biochemical pathways. This mechanism is crucial for its potential applications in therapeutic contexts .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline exhibit significant antimicrobial properties. For instance, studies have shown that similar benzodiazole derivatives can effectively inhibit the growth of various bacterial strains and fungi .

Anticancer Properties

Several studies have explored the anticancer potential of benzodiazole-containing compounds. The structure-activity relationship (SAR) analysis suggests that modifications in the benzodiazole ring can enhance the cytotoxicity against cancer cell lines. For example, compounds with similar scaffolds have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

Case Studies

- Anticancer Activity : A study evaluated a series of benzodiazole derivatives, including those structurally related to 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline. The results indicated that certain modifications led to significant inhibition of cancer cell proliferation (IC50 values ranging from 10 to 100 nM) in vitro .

- Enzymatic Inhibition : Another investigation focused on the inhibitory effects of related compounds on specific enzymes involved in cancer progression. The findings revealed that some derivatives exhibited potent inhibitory activity against kinases associated with tumor growth, suggesting a valuable avenue for further research .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,6-dichloro-4-(6-methyl-1H-1,3-benzodiazol-2-yl)aniline?

- Methodological Answer : A plausible route involves condensation reactions between substituted benzodiazole precursors and dichloroaniline derivatives. For example, refluxing 6-methyl-1H-1,3-benzodiazole-2-carbaldehyde with 2,6-dichloro-4-nitroaniline in ethanol under acidic conditions (e.g., glacial acetic acid) could yield the target compound after reduction of the nitro group. Purification typically involves solvent evaporation under reduced pressure and recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm aromatic proton environments and substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- IR Spectroscopy : To identify functional groups (e.g., N-H stretches in benzodiazole).

- X-ray Crystallography : If single crystals are obtained, SHELXL refinement can resolve bond lengths and angles .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled pH buffers (e.g., 1–13 range), elevated temperatures (40–60°C), and UV light. Monitor degradation via HPLC or LC-MS, and compare retention times with authentic samples. For pH-dependent stability, use potentiometric titration with corrections for ionic strength .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., pKa) of substituted anilines be resolved?

- Methodological Answer : Discrepancies often arise from extrapolation errors in concentrated acidic solutions. To address this:

- Use microscale titration with automated titrators to improve precision.

- Apply computational models (DFT or QSAR) to predict pKa values and validate against experimental data.

- Cross-reference with UV-Vis spectroscopy in dilute solutions to minimize activity coefficient errors .

Q. What experimental designs are effective for studying environmental fate in soil systems?

- Methodological Answer :

- Soil Column Experiments : Simulate leaching by spiking soil layers with the compound and varying hydraulic conditions (e.g., pumping speeds). Use GC-MS/HPLC to quantify residual concentrations in leachates .

- Biodegradation Assays : Inoculate soil samples with aniline-degrading bacterial strains (e.g., Delftia spp.) and track metabolite formation (e.g., catechol derivatives) via LC-MS or enzymatic assays .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., halogens, methyl groups) on the benzodiazole or aniline moieties.

- In Vitro Screening : Test analogs against target enzymes (e.g., cytochrome P450) or microbial strains.

- Computational Docking : Use software like AutoDock to predict binding affinities and guide structural optimization .

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how can they be mitigated?

- Methodological Answer : Challenges include poor solubility and polymorphism. Solutions:

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for slow evaporation.

- Co-crystallization : Add crystallization aids (ionic liquids or crown ethers).

- SHELXL Refinement : Use high-resolution data (≤ 0.8 Å) and anisotropic displacement parameters for accurate electron density mapping .

Q. How do electron-withdrawing groups (e.g., Cl, benzodiazole) influence the compound’s reactivity in nucleophilic substitution?

- Methodological Answer : Perform kinetic studies under controlled conditions (e.g., SNAr reactions with thiols or amines). Monitor reaction rates via NMR or conductivity measurements. Compare with DFT-calculated activation energies to correlate substituent effects with reactivity .

Data Contradiction Analysis

- Example : Conflicting reports on biodegradation rates of aniline derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.